molecular formula C21H24N6O B12247896 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one

Cat. No.: B12247896
M. Wt: 376.5 g/mol
InChI Key: OCNYLRNZBAPNQT-UHFFFAOYSA-N
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Description

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one is a complex organic compound with a unique structure that combines a purine derivative with a pyrrolopyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: This involves the alkylation of a purine base with an ethyl group.

    Construction of the Pyrrolopyrrole Moiety: This step involves the cyclization of appropriate intermediates to form the octahydropyrrolo[3,4-c]pyrrole ring system.

    Coupling of the Two Moieties: The final step involves coupling the purine derivative with the pyrrolopyrrole moiety under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the purine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one is unique due to its combination of a purine derivative with a pyrrolopyrrole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylethanone

InChI

InChI=1S/C21H24N6O/c1-2-25-14-24-19-20(25)22-13-23-21(19)27-11-16-9-26(10-17(16)12-27)18(28)8-15-6-4-3-5-7-15/h3-7,13-14,16-17H,2,8-12H2,1H3

InChI Key

OCNYLRNZBAPNQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5

Origin of Product

United States

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